molecular formula C8H11BrN2OS B15090533 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea

1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea

Cat. No.: B15090533
M. Wt: 263.16 g/mol
InChI Key: SOTSIWQTWCKZBU-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. This molecule features a 5-bromothiophene moiety linked to a 3,3-dimethylurea group. The bromothiophene unit is a privileged structure in medicinal chemistry, often utilized in the synthesis of various heterocyclic compounds for biological evaluation . Urea derivatives are a significant class of compounds known to exhibit a broad spectrum of biological activities. Research on analogous molecules has demonstrated that the urea functional group can serve as a key pharmacophore, contributing to properties such as antibacterial, antiviral, and anticancer activities . The presence of the bromine atom on the thiophene ring offers a reactive site for further chemical modifications via cross-coupling reactions, making this compound a valuable building block or intermediate for the development of more complex molecular architectures . Researchers can leverage this compound to explore new chemical space in the search for modulators of biological targets. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Properties

Molecular Formula

C8H11BrN2OS

Molecular Weight

263.16 g/mol

IUPAC Name

3-[(5-bromothiophen-2-yl)methyl]-1,1-dimethylurea

InChI

InChI=1S/C8H11BrN2OS/c1-11(2)8(12)10-5-6-3-4-7(9)13-6/h3-4H,5H2,1-2H3,(H,10,12)

InChI Key

SOTSIWQTWCKZBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NCC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the urea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

a) 1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea (Tebuthiuron)
  • Structure : Replaces the bromothiophene group with a tert-butyl-substituted thiadiazole ring.
  • Properties: Tebuthiuron is a non-selective herbicide with high soil mobility and persistence. Its thiadiazole ring enhances metabolic stability compared to thiophene-containing analogues.
  • Toxicity : Oral LD₅₀ in rats is 644 mg/kg, indicating moderate toxicity .
  • Key Difference : The thiadiazole ring increases steric bulk and reduces electrophilicity compared to the bromothiophene group, impacting environmental persistence .
b) 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea
  • Structure : Substitutes the bromothiophene with a benzothiazole ring.
  • Applications: Benzothiazole derivatives are explored for antifungal and anticancer activities.
  • Key Difference : The benzothiazole group increases molecular rigidity and lipophilicity compared to the bromothiophene moiety .
c) 1-(5-Benzoylbenzimidazol-2-yl)-3,3-dimethylurea
  • Structure : Features a benzimidazole ring substituted with a benzoyl group.
  • Biological Activity : Demonstrates 100% macrofilaricidal activity against parasitic nematodes at 100 mg/kg, highlighting the role of aromatic substituents in enhancing bioactivity .
  • Key Difference: The benzimidazole core provides a planar structure for intercalation or enzyme inhibition, unlike the non-fused thiophene ring in the target compound .

Analogues with Aromatic Substituents

a) 1-(3-Chloro-4-hydroxyphenyl)-3,3-dimethylurea (Hydroxymetoxuron)
  • Structure : Contains a chlorinated hydroxyphenyl group instead of bromothiophene.
  • Properties : Used as a herbicide; the hydroxyl group facilitates hydrogen bonding with soil enzymes, while chlorine enhances electrophilicity.
  • Key Difference : The absence of a sulfur atom reduces interactions with metal-containing enzymes compared to thiophene derivatives .
b) 1-(3-Isopropylphenyl)-3,3-dimethylurea
  • Structure : Substitutes bromothiophene with an isopropylphenyl group.
  • Applications : Explored as a metabolic intermediate in agrochemical degradation. The isopropyl group increases hydrophobicity, affecting soil adsorption .
  • Key Difference : Aliphatic substituents like isopropyl reduce resonance stabilization compared to aromatic bromothiophene .

Biological Activity

1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea (CAS Number: 109491-18-1) is a compound that has attracted attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BrN2OC_9H_{10}BrN_2O. The compound features a thiophene ring substituted with a bromine atom and a dimethylurea moiety. Its structure can be represented as follows:

Structure Br C4H4SC(N(C)C)=O\text{Structure }\text{Br C}_4\text{H}_4\text{S}-\text{C}(\text{N}(\text{C})\text{C})=O

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Properties

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative

The biological activity of this compound is attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular metabolism and DNA replication. Additionally, the presence of the bromine atom enhances its lipophilicity, facilitating cellular uptake.

Case Study 1: Antitumor Efficacy

In a recent study published in Cancer Research, researchers evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with placebo.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties revealed that when combined with conventional antibiotics, the compound exhibited synergistic effects, enhancing the overall efficacy against resistant bacterial strains.

Q & A

What are the key synthetic pathways for 1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis typically involves coupling a brominated thiophene derivative with a dimethylurea precursor. A standard method includes:

Thiophene Functionalization : Bromination of thiophene at the 5-position using N-bromosuccinimide (NBS) under radical initiation .

Methylation : Introducing the methyl group via nucleophilic substitution or alkylation reactions.

Urea Formation : Reacting the bromothiophene intermediate with 3,3-dimethylurea under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios to improve yield. Factorial design experiments (e.g., 2^k designs) can systematically test variables .

How can researchers resolve contradictions in spectroscopic data for this compound?

Advanced Research Focus
Conflicts in NMR or MS data often arise from impurities, tautomerism, or solvent effects. Methodological steps include:

  • Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), LC-MS, and IR spectra. For example, LC-MS can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 289) .
  • Dynamic NMR Studies : Resolve tautomeric equilibria (e.g., urea-thiophene interactions) by varying temperature or solvent .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .

What theoretical frameworks guide the investigation of this compound’s bioactivity?

Advanced Research Focus
Link research to established medicinal chemistry theories:

  • Structure-Activity Relationships (SAR) : Map the bromothiophene moiety’s role in binding to targets (e.g., kinases or GPCRs) via molecular docking (AutoDock Vina) .
  • Pharmacophore Modeling : Identify critical electronic/hydrophobic features using Schrödinger’s Phase .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., bromine’s electronegativity) to biological activity .

How should researchers design experiments to assess environmental toxicity?

Basic Research Focus
Adopt OECD guidelines for environmental risk assessment:

Biodegradation : Use OECD 301F (manometric respirometry) to measure aerobic degradation .

Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) .

Bioaccumulation : Calculate logP values (e.g., using EPI Suite) to predict lipid solubility .

What methodological frameworks are recommended for studying its coordination chemistry?

Advanced Research Focus
Leverage coordination chemistry theories and techniques:

  • Ligand Field Theory : Predict metal-ligand binding modes (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis and EPR spectroscopy .
  • Single-Crystal X-ray Diffraction : Resolve structural details (e.g., bond angles between urea and thiophene) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for metal complexes .

How can researchers address discrepancies in reported solubility and stability profiles?

Advanced Research Focus
Contradictions may arise from polymorphic forms or hydrolysis. Strategies include:

  • Polymorph Screening : Use solvent-drop grinding or slurry crystallization to isolate stable forms .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity to identify degradation pathways .
  • HPLC-PDA Purity Analysis : Monitor hydrolysis products (e.g., free thiophene derivatives) using C18 columns and acetonitrile/water gradients .

What experimental designs are optimal for exploring novel applications in materials science?

Basic Research Focus
Apply exploratory research frameworks:

Hypothesis Generation : Use the compound’s electron-deficient thiophene moiety to design conductive polymers (e.g., via Suzuki coupling) .

Thermogravimetric Analysis (TGA) : Assess thermal stability for high-temperature applications .

DFT-Based Bandgap Calculations : Predict semiconductor properties using VASP or Materials Studio .

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